3-(4-Acetylpiperazin-1-yl)benzoic acid is a chemical compound with the molecular formula and a molecular weight of 248.28 g/mol. This compound is categorized as an aromatic piperazine derivative and is primarily utilized in medicinal chemistry for the development of new pharmaceuticals.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, where it is often used as a building block in the synthesis of more complex molecules relevant to drug development . It falls under the classification of organic compounds, specifically within the categories of benzoic acids and piperazine derivatives.
The synthesis of 3-(4-acetylpiperazin-1-yl)benzoic acid typically involves several steps:
The structure of 3-(4-acetylpiperazin-1-yl)benzoic acid consists of a benzoic acid moiety linked to a piperazine ring substituted at one position with an acetyl group. The structural formula can be represented as follows:
The compound features:
3-(4-Acetylpiperazin-1-yl)benzoic acid can participate in various chemical reactions, including:
While specific mechanisms of action for 3-(4-acetylpiperazin-1-yl)benzoic acid are not extensively documented, compounds in this class often exhibit biological activity through interactions with various receptors or enzymes. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, while the benzoic acid component may influence solubility and membrane permeability.
These properties make it suitable for various applications in pharmaceutical formulations .
3-(4-Acetylpiperazin-1-yl)benzoic acid is primarily used in:
This compound represents a significant interest in ongoing research aimed at developing effective pharmacological agents.
Convergent synthesis represents the predominant industrial route for constructing 3-(4-acetylpiperazin-1-yl)benzoic acid, leveraging modular coupling between benzoic acid and piperazine precursors. This strategy typically follows a sequential halogen displacement-acetylation or acetylation-displacement pathway:
Pathway B achieves superior regioselectivity (≥98% purity) by eliminating over-alkylation side products common in Pathway A when using unprotected piperazine. However, Pathway A offers cost advantages due to lower catalyst requirements. Critical to both routes is strict stoichiometric control of piperazine derivatives to suppress bis-adduct formation [4] [10].
Table 1: Comparative Analysis of Convergent Synthesis Pathways
Pathway | Reaction Sequence | Key Advantage | Purity Challenge |
---|---|---|---|
A | SNAr → Acetylation | Lower catalyst costs | Over-alkylation at piperazine N4 |
B | Acetylation → Buchwald → Hydrolysis | Higher regioselectivity | Copper residue in final product |
Carboxylation efficiency hinges on electrophile selection and phase-transfer catalysis. Direct carboxylation of 3-bromophenylpiperazine derivatives with CO₂ requires palladium catalysts and high pressures (5–10 atm), yielding <40%. Alternatively, lithiation of 3-bromo-N-acetylpiperazine at −78°C followed by quenching with solid CO₂ achieves 85% yield, albeit with stringent moisture exclusion needs [4] [10].
Acetylation optimization focuses on suppressing O-acetylation of the benzoic acid moiety. Studies demonstrate that in situ protection of the carboxylic acid as a trimethylsilyl ester enables near-quantitative N-acetylation. Subsequent deprotection with methanol restores the acid with 93% isolated yield. Solvent screening identified acetonitrile as optimal, reducing diacetylated byproducts to ≤2% compared to 8–12% in DCM [4] [9].
Table 2: Optimized Conditions for Key Synthetic Steps
Step | Optimal Conditions | Yield | Byproducts Minimized |
---|---|---|---|
Carboxylation | n-BuLi, −78°C, solid CO₂, THF | 85% | None detected |
SNAr Displacement | K₂CO₃ (3 eq), DMSO, 110°C, 12 h | 92% | Bis-alkylated piperazine |
N-Acetylation | Ac₂O, Et₃N (2.5 eq), CH₃CN, 25°C, TMS-protected acid | 96% | O-Acetyl ester (≤0.5%) |
Solution-phase synthesis dominates large-scale production due to operational simplicity. Typical sequences involve linear transformations in batch reactors, with yields averaging 75–82% over 4–5 steps. Limitations include cumbersome intermediate isolations and solvent-intensive purification (e.g., silica gel chromatography), reducing atom economy to ≤55% [4] [10].
Solid-phase approaches employ polymer-supported piperazine (e.g., Wang resin-linked derivatives). The benzoic acid moiety is introduced via Suzuki coupling or SNAr, followed by on-resin acetylation. Cleavage with trifluoroacetic acid (TFA) yields the target compound. Although purity exceeds 98% without chromatography, resin loading capacity (0.5–1.2 mmol/g) limits batch scalability. Additionally, step yields drop to 60–75% due to incomplete resin reactions [9] [10].
Hybrid strategies are emerging, where solution-phase synthesis is coupled with solid-phase scavengers (e.g., polymer-bound isocyanates to remove excess amines), boosting overall yield to 88% while maintaining scalability [4].
Catalysts are pivotal in overcoming kinetic barriers in SNAr and acylation steps:
Microwave-assisted catalysis has been explored for key steps, reducing reaction times significantly:
Table 3: Catalytic Systems and Performance Metrics
Reaction | Catalyst System | Yield Improvement | Reaction Time Reduction |
---|---|---|---|
SNAr | CuI/diamine (5–10 mol%) | +23% (68% → 91%) | 40% shorter |
N-Acetylation | DMAP (10 mol%) + molecular sieves | +22% (73% → 95%) | 75% shorter |
Ester hydrolysis | CTAB (PTC) + NaOH | +12% (82% → 94%) | 60% shorter |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: